Laninamivir

Descripción general

Descripción

Laninamivir es un inhibidor de la neuraminidasa utilizado para el tratamiento y la profilaxis del virus de la influenza A y el virus de la influenza B . Es un fármaco de acción prolongada administrado por inhalación nasal y se comercializa con el nombre de Inavir en Japón . This compound fue aprobado para el tratamiento de la influenza en Japón en 2010 y para la profilaxis en 2013 .

Métodos De Preparación

La preparación de laninamivir implica varias rutas sintéticas y condiciones de reacción. Un método implica la reacción de zanamivir con metanol en presencia de una resina catiónica ácida para obtener éster metílico de zanamivir . Este éster luego reacciona con carbonato de dimetilo en condiciones alcalinas para producir un compuesto intermedio . Las reacciones subsecuentes con yoduro de metilo y un álcali, seguido del ajuste del pH usando una resina catiónica, producen otro intermedio . Finalmente, este intermedio reacciona con cloruro de octanoílo para producir octanoato de this compound . Este método se caracteriza por su simplicidad, bajo costo, bajo consumo de energía y alta pureza del producto .

Análisis De Reacciones Químicas

Laninamivir experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: this compound puede experimentar reacciones de oxidación y reducción, aunque los detalles específicos sobre estas reacciones son limitados.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen metanol, carbonato de dimetilo, yoduro de metilo y cloruro de octanoílo.

Productos principales: El producto principal formado a partir de estas reacciones es el octanoato de this compound.

Aplicaciones Científicas De Investigación

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) effective against seasonal influenza, including oseltamivir-resistant strains, in adults . It is a prodrug of R-125489, which inhibits neuraminidase in influenza A and B viruses, preventing viral growth and reducing the duration of illness .

Scientific Research Applications

This compound octanoate has been evaluated in clinical trials for both treatment and post-exposure prophylaxis of influenza .

Treatment of Influenza

- A single inhalation of this compound octanoate has been found to be effective for treating seasonal influenza in adults .

- In a double-blind, randomized controlled trial, this compound octanoate was compared to oseltamivir for treating influenza patients . Patients aged 20 years and older with influenza symptoms were given either 40 mg of this compound octanoate, 20 mg of this compound octanoate, or oseltamivir. This compound octanoate was administered via a single inhalation on day 1, while oseltamivir (75 mg) was given orally twice daily for 5 days. The primary endpoint was the time to illness alleviation .

- The median time to illness alleviation was similar between the 40-mg this compound octanoate group (73.0 hours) and the oseltamivir group (73.6 hours) .

- A study showed that this compound octanoate has similar efficacy and safety to oseltamivir in treating influenza, including influenza A(H1N1)2009, in patients with chronic respiratory diseases .

Post-Exposure Prophylaxis

- This compound octanoate has also been studied for post-exposure prophylaxis against influenza .

- A double-blind, multicenter, randomized, placebo-controlled study assessed the effectiveness of a single 40 mg dose of this compound octanoate compared to placebo for post-exposure prophylaxis. Participants who had lived with someone with influenza within 48 hours of their symptom onset were randomly assigned to receive 40 mg of this compound octanoate in a single dose, 20 mg of this compound octanoate once daily for 2 days, or a placebo. The primary endpoint was the proportion of participants who developed clinical influenza (defined as influenza virus positive, an axillary temperature >37.5°C, and at least two symptoms) over a 10-day period .

- A single 40 mg dose of this compound octanoate significantly reduced the development of influenza compared to the placebo (P = 0.001) .

Comparative Efficacy

- This compound is one of several neuraminidase inhibitors (NIs) used to prevent and treat influenza . Other NIs include zanamivir, oseltamivir and peramivir .

- One study compared oseltamivir (75 mg twice daily for 5 days), this compound (40 mg once), and peramivir (300 mg once) in outpatients with seasonal influenza. The study collected data on the course of symptoms such as fever, coughing, sore throat, nasal discharge, headache, muscle pains, joint pains, nausea/vomiting, and diarrhea .

This compound Nebulizer

- One study compared a this compound nebulizer group, and other drugs group. The this compound nebulizer group had a significantly higher proportion of influenza B patients than the other drugs group .

Data Tables

Safety and Tolerability

Mecanismo De Acción

Laninamivir ejerce sus efectos inhibiendo la enzima neuraminidasa del virus de la influenza . Esta enzima es esencial para la liberación de nuevas partículas virales de las células infectadas. Al inhibir la neuraminidasa, this compound previene la propagación del virus dentro del tracto respiratorio . El compuesto se une al sitio activo de la neuraminidasa, induciendo cambios conformacionales que inhiben su actividad .

Comparación Con Compuestos Similares

Laninamivir se compara con otros inhibidores de la neuraminidasa como oseltamivir, zanamivir y peramivir . Si bien todos estos compuestos se dirigen a la enzima neuraminidasa, this compound es único debido a su naturaleza de acción prolongada y su eficacia contra las cepas resistentes al oseltamivir . Los compuestos similares incluyen:

Oseltamivir: Comercializado como Tamiflu, es un inhibidor de la neuraminidasa oral.

Zanamivir: Comercializado como Relenza, es un inhibidor de la neuraminidasa inhalado.

Peramivir: Comercializado como Rapivab, es un inhibidor de la neuraminidasa intravenoso.

Las propiedades de acción prolongada de this compound y la administración de una sola dosis lo convierten en una opción única y valiosa en el tratamiento y la prevención de la influenza .

Actividad Biológica

Laninamivir is a neuraminidase inhibitor (NAI) used primarily for the treatment and prevention of influenza. Its unique structure and mechanism of action allow it to effectively inhibit various strains of influenza viruses, including those resistant to other antiviral agents like oseltamivir. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables highlighting its efficacy and safety.

Structural Characteristics

This compound is structurally related to the NA transition state analogue Neu5Ac2en, with a core structure that includes a 4-guanidino group and a 7-methoxy group, enhancing its binding affinity to neuraminidase (NA) enzymes from different influenza virus subtypes. The presence of the 7-methoxy group increases its retention in lung tissues, making it effective even after a single inhalation dose .

This compound functions by binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues from glycoproteins on the host cell surface. This inhibition blocks viral release and spread, effectively controlling influenza infection. Studies have shown that this compound exhibits potent inhibition against various NA subtypes, including those resistant to oseltamivir .

Case Study: Post-Exposure Prophylaxis

A clinical trial involving 803 participants demonstrated that a single administration of this compound octanoate significantly reduced the incidence of clinical influenza compared to placebo. The results indicated a relative risk reduction of 62.8% for the 40 mg dose and 63.1% for the 20 mg dose . The proportions of participants with symptomatic influenza were notably lower in the treatment groups compared to placebo (Table 1).

| Treatment Group | Clinical Influenza (%) | Symptomatic Influenza (%) |

|---|---|---|

| This compound 40 mg | 4.5% (12/267) | 8.6% (23/267) |

| This compound 20 mg | 4.5% (13/269) | 9.3% (25/269) |

| Placebo | 12.1% (32/265) | 18.9% (50/265) |

Case Study: Efficacy in Adults with Influenza

In another double-blind randomized trial involving 996 patients, this compound octanoate was compared to oseltamivir for treating influenza. The median time to illness alleviation was similar between groups, with this compound showing a slightly faster recovery time in some cases . Notably, the proportion of patients shedding the virus at day three was significantly lower in those treated with this compound compared to oseltamivir (P = .006) .

Safety Profile

This compound has been reported to have a favorable safety profile, with adverse effects comparable to those observed with placebo treatments. In trials involving patients with chronic respiratory diseases, no specific adverse events related to this compound were reported, indicating its relative safety even in vulnerable populations .

Propiedades

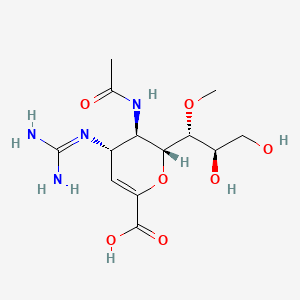

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRRHYPPQFELSF-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942457 | |

| Record name | Laninamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203120-17-6 | |

| Record name | Laninamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laninamivir [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laninamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laninamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANINAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.